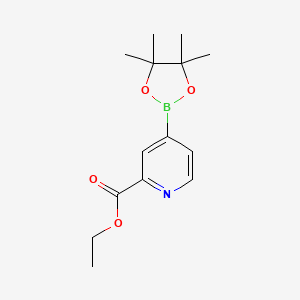

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate

描述

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a boronic ester derivative featuring a picolinate backbone substituted with a pinacol boronate group at the 4-position of the pyridine ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl systems . Its ethyl ester group enhances solubility in organic solvents, facilitating its use in catalytic systems for pharmaceuticals, agrochemicals, and materials science. The pinacol boronate moiety stabilizes the boron atom, improving shelf life and reactivity under mild conditions .

Synthetic protocols for this compound typically involve palladium-catalyzed borylation of halogenated picolinate precursors or direct esterification of boronic acid intermediates. For example, reactions with 4-bromo-picolinate esters and bis(pinacolato)diboron (B₂pin₂) under Pd catalysis yield the target compound with high efficiency .

属性

IUPAC Name |

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-6-18-12(17)11-9-10(7-8-16-11)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZOEGBEOXFVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472423 | |

| Record name | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741709-56-8 | |

| Record name | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate typically involves the reaction of 4-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or cesium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Time: 12-24 hours

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters ensures the consistency and quality of the final product.

化学反应分析

Types of Reactions: Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: Formation of biaryl compounds through palladium-catalyzed cross-coupling with aryl halides.

Oxidation: Conversion to the corresponding boronic acid or boronate ester using oxidizing agents like hydrogen peroxide.

Substitution: Nucleophilic substitution reactions at the pyridine ring, facilitated by the electron-withdrawing nature of the boronic ester group.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl halide in an organic solvent.

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Substitution: Nucleophiles such as amines or alkoxides in polar solvents.

Major Products:

Biaryl Compounds: Resulting from Suzuki-Miyaura coupling.

Boronic Acids/Boronate Esters: From oxidation reactions.

Substituted Pyridines: From nucleophilic substitution reactions.

科学研究应用

Organic Synthesis

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is utilized as a versatile reagent in organic synthesis. Its boron component allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds and is widely used for synthesizing complex organic molecules.

Table 1: Key Reactions Involving this compound

Medicinal Chemistry

The compound's boron-containing structure enhances its potential in medicinal chemistry. Boron compounds have shown promise in drug discovery due to their ability to interact with biological targets effectively.

- Anticancer Activity : Some studies suggest that derivatives of boron compounds can exhibit anticancer properties by interfering with cellular processes.

- Fluorescent Probes : The unique structure allows for the development of fluorescent probes that can be used in bioimaging and tracking biological processes in real-time.

Case Study Example : A study published in the Journal of Organic Chemistry demonstrated the use of this compound as a precursor for synthesizing novel anticancer agents that showed significant activity against various cancer cell lines .

作用机制

The mechanism by which Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This process involves:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The formation of the new carbon-carbon bond and regeneration of the palladium catalyst.

相似化合物的比较

Key Observations:

Positional Isomerism : The position of the boronate group on the pyridine ring (4-, 5-, or 6-) significantly impacts reactivity. For instance, 4-substituted derivatives exhibit higher electronic conjugation in OLED emitters compared to 5- or 6-substituted analogs .

Ester Group Effects: Methyl esters (e.g., 957062-72-5) display lower molecular weights and slightly reduced solubility in nonpolar solvents compared to ethyl esters, influencing their utility in specific reaction media .

Substituent Effects : Halogenated variants (e.g., 474709-76-7) introduce steric and electronic modifications, enabling selective coupling in complex substrates .

生物活性

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate (CAS No. 741709-57-9) is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₄H₂₀BNO₄

- Molecular Weight : 277.12 g/mol

- Purity : Typically ≥ 97%

- Storage Conditions : Refrigerated (2-8°C)

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural properties that allow for interactions with various biological targets. The presence of the dioxaborolane moiety is significant for its reactivity and potential to form complexes with biomolecules.

1. Antioxidant Activity

Research indicates that compounds containing boron can exhibit antioxidant properties. This compound may mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.

2. Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Inhibition studies have shown that similar boron-containing compounds can interfere with enzyme activity by binding to active sites or altering enzyme conformation.

Therapeutic Applications

This compound has potential applications in various therapeutic areas:

Cancer Therapy

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its ability to target specific signaling pathways involved in cancer progression makes it a candidate for further investigation.

Neuroprotective Effects

There is emerging evidence that boron compounds can exert neuroprotective effects. This compound may protect neuronal cells from damage caused by oxidative stress and excitotoxicity.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Anticancer Activity :

- Neuroprotective Study :

- Enzyme Inhibition Research :

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, a palladium-catalyzed coupling reaction between a boronic ester intermediate and ethyl picolinate derivatives is common. Key steps include:

- Use of anhydrous THF as a solvent under nitrogen atmosphere to prevent hydrolysis of the boronate .

- Activation with cesium carbonate to deprotonate phenolic intermediates, enabling efficient etherification .

- Reaction temperatures between 60–80°C for 6–20 hours, yielding 70–85% purity before purification .

Q. What purification strategies are effective for isolating this compound?

- Methodology :

- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient) resolves boronate esters from unreacted starting materials .

- Acid-Base Extraction : Washing with 1 N HCl removes residual cesium salts, followed by brine to separate organic layers .

- Recrystallization : Ethanol/water mixtures (7:3) improve purity to >97% for NMR-grade samples .

Advanced Research Questions

Q. How does steric hindrance from the picolinate moiety affect reactivity in cross-coupling reactions?

- Analysis : The ortho-ester group on the pyridine ring introduces steric bulk, slowing transmetallation in Suzuki-Miyaura reactions. Strategies to mitigate this include:

- Using electron-rich palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance oxidative addition .

- Increasing reaction temperatures (80–100°C) or microwave-assisted conditions to overcome kinetic barriers .

Q. What analytical challenges arise in characterizing this compound, and how are they addressed?

- Challenges :

- NMR Signal Broadening : Quadrupolar relaxation of the boron atom obscures ¹¹B NMR signals. Use of high-field instruments (≥500 MHz) and ¹H-¹³C HSQC resolves adjacent proton environments .

- Mass Spectrometry Fragmentation : ESI-MS often shows loss of the boronate group ([M−C₆H₁₀BO₂]⁺). High-resolution MALDI-TOF is preferred for molecular ion detection .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Methodology :

- DFT Calculations : Simulate transition states to identify steric/electronic barriers in cross-coupling. For example, B3LYP/6-31G(d) models reveal distortion energies (~15 kcal/mol) for Pd-ligand coordination .

- Solvent Effects : COSMO-RS predicts THF’s role in stabilizing boronate intermediates via dipole interactions .

Key Research Gaps and Recommendations

- Gap : Limited data on photophysical properties (e.g., fluorescence quenching via boron coordination).

- Recommendation : Explore applications in OLEDs by derivatizing the picolinate group with electron-withdrawing substituents (e.g., –CN or –NO₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。